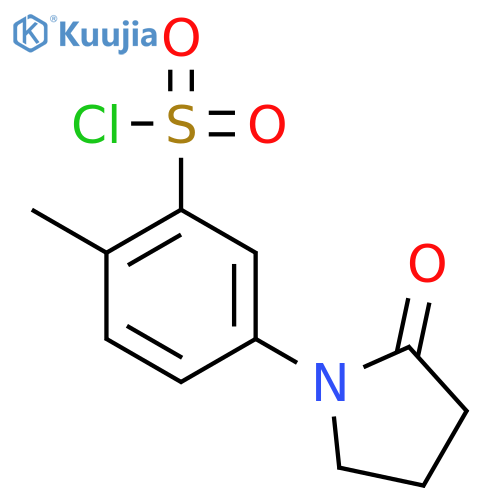Cas no 878433-23-9 (2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride)

878433-23-9 structure
商品名:2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride
CAS番号:878433-23-9
MF:C11H12ClNO3S
メガワット:273.735880851746
MDL:MFCD07801185
CID:992853
PubChem ID:6484675
2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
- 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride
- 878433-23-9
- SCHEMBL13931834
- 2-methyl-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride
- 2-methyl-5-(2-oxidanylidenepyrrolidin-1-yl)benzenesulfonyl chloride
- 2-methyl-5-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride
- DTXSID90424473
- BB 0259502
- CS-0208444
- RS-0398
- AKOS000301905
- A842386
- 2-methyl-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonylchloride
- 2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride
- 2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride
-
- MDL: MFCD07801185
- インチ: InChI=1S/C11H12ClNO3S/c1-8-4-5-9(7-10(8)17(12,15)16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
- InChIKey: BWTNVYNSLQCXRC-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)Cl
計算された属性
- せいみつぶんしりょう: 273.0226421g/mol
- どういたいしつりょう: 273.0226421g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M240690-500mg |
2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |
878433-23-9 | 500mg |
$ 600.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279114-1g |
2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride |
878433-23-9 | 97% | 1g |
¥5550.00 | 2024-04-27 | |
| Fluorochem | 059730-2g |
2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride |
878433-23-9 | 2g |
£598.00 | 2022-03-01 | ||
| TRC | M240690-100mg |
2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |
878433-23-9 | 100mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M240690-250mg |
2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |
878433-23-9 | 250mg |
$ 380.00 | 2022-06-04 | ||
| Fluorochem | 059730-250mg |
2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride |
878433-23-9 | 250mg |
£160.00 | 2022-03-01 | ||
| A2B Chem LLC | AH85981-100mg |
2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride |
878433-23-9 | 95 | 100mg |
$313.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279114-250mg |
2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride |
878433-23-9 | 97% | 250mg |
¥2310.00 | 2024-04-27 | |
| Chemenu | CM376482-1g |
2-methyl-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride |
878433-23-9 | 95%+ | 1g |
$356 | 2023-01-01 | |
| Fluorochem | 059730-1g |
2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride |
878433-23-9 | 1g |
£372.00 | 2022-03-01 |
2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
5. Book reviews
878433-23-9 (2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride) 関連製品
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:878433-23-9)2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride

清らかである:99%
はかる:1g
価格 ($):289.0